

An In-depth Technical Guide to the Safety of Fluralaner-13C2,15N,d3

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Compound of Interest		
Compound Name:	Fluralaner-13C2,15N,d3	
Cat. No.:	B12414883	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety profile of **Fluralaner-13C2,15N,d3**. As an isotopically labeled compound, its chemical and toxicological properties are considered equivalent to its parent compound, Fluralaner. The data presented herein is derived from the Safety Data Sheets (SDS) and scientific literature for Fluralaner.

Chemical and Physical Properties

Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline class.[1] Key physical and chemical data are summarized below.

Property	Value
IUPAC Name	4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}benzamide[2]
CAS Number	864731-61-3[3]
Molecular Formula	C22H17Cl2F6N3O3[2]
Molar Mass	556.29 g·mol-1[2]
Log P (octanol/water)	5.35[4]
Appearance	Solid[5]



Toxicological Information

Fluralaner exhibits selective toxicity towards arthropods over mammals.[4] The primary mechanism of action involves the antagonism of ligand-gated chloride channels (GABA and L-glutamate receptors) in the nervous system of insects and acari, leading to hyperexcitation, paralysis, and death.[1][2][6]

Acute Toxicity: Not classified as acutely toxic based on available data.[5]

Irritation and Sensitization:

- Skin: No irritant effect observed.[3]
- Eye: No irritating effect observed.[3]
- Sensitization: Not considered a skin sensitizer.[7]

Reproductive Toxicity: Fluralaner is classified as a suspected reproductive toxicant (Category 2).[5][7][8][9]

- Fertility: In a two-generation study in rats, no effects on fertility were observed at a No
 Observed Adverse Effect Level (NOAEL) of 50 mg/kg body weight. However, postimplantation loss and adverse neonatal effects were noted at a Lowest Observed Adverse
 Effect Level (LOAEL) of 100 mg/kg body weight.[7][9]
- Developmental Toxicity: In a rabbit developmental study, skeletal and visceral malformations were observed at a NOAEL of 10 mg/kg body weight, with maternal toxicity also noted.[9]

Carcinogenicity: Fluralaner is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety & Health Administration (OSHA).[3]

Hazard Identification and Safety Precautions

GHS Hazard Statements:

• H361d: Suspected of damaging the unborn child.[5][7][8][9]



• H410: Very toxic to aquatic life with long lasting effects.[3][8][9]

Precautionary Statements: A summary of key precautionary statements is provided in the table below.

Category	Precautionary Statement
Prevention	P201: Obtain special instructions before use.[3] [7][8]
P202: Do not handle until all safety precautions have been read and understood.[3][7][8]	
P273: Avoid release to the environment.[3][8]	_
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7][8]	
Response	P308 + P313: IF exposed or concerned: Get medical advice/attention.[3][7][8]
P391: Collect spillage.[8]	
Storage	P405: Store locked up.[5][7][8]
Disposal	P501: Dispose of contents/container to an approved waste disposal plant.[7][8]

Experimental Protocols

MDR1(-/-) Collie Safety Study: A study was conducted to investigate the safety of fluralaner in Collies with a homozygous MDR1 deletion mutation, which can lead to increased sensitivity to certain drugs.

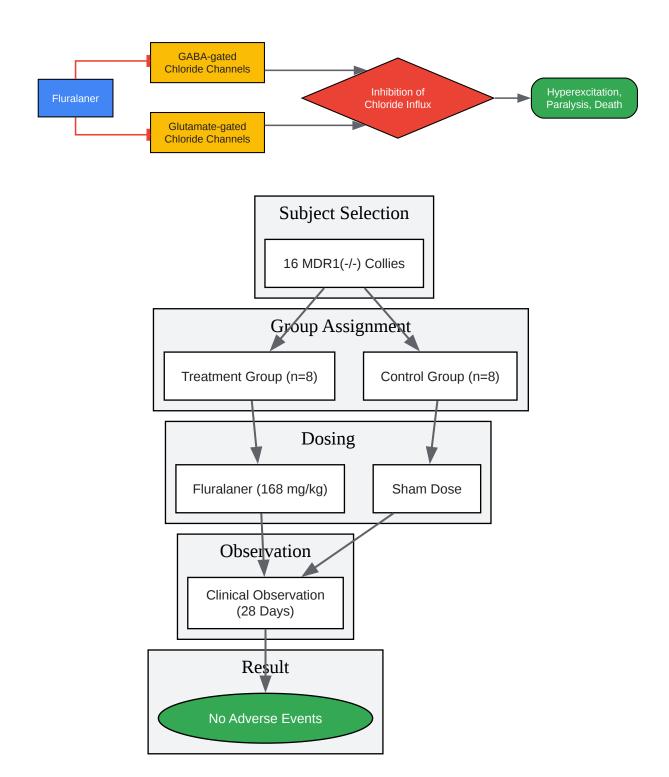
- Methodology: Sixteen MDR1(-/-) Collies were divided into two groups of eight. One group
 received a single oral dose of fluralaner chewable tablets at 168 mg/kg (three times the
 highest expected clinical dose). The control group was sham-dosed. The animals were
 clinically observed for 28 days following treatment.
- Results: No adverse events were observed in the fluralaner-treated group.



• Conclusion: Fluralaner was well-tolerated in MDR1(-/-) Collies at a significant overdose.[10]

Visualizations

Mechanism of Action Signaling Pathway





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